ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate
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Overview
Description
Ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: The thiophene ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Phenyl Group: A Friedel-Crafts acylation can introduce the phenyl group onto the thiophene ring.
Attachment of the Sulfonylamino Group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonylamino group.
Formation of the Ester Group: The esterification of the carboxylic acid group on the thiophene ring with ethanol under acidic conditions yields the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the sulfonylamino group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Amide or alcohol derivatives replacing the ester group.
Scientific Research Applications
Ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate has several applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural complexity.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenylthiophene-2-carboxylate: Lacks the sulfonylamino and phenylethenyl groups, making it less complex and potentially less bioactive.
5-Phenyl-3-aminothiophene-2-carboxylate: Similar core structure but different functional groups, leading to different reactivity and applications.
Uniqueness
Ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both sulfonylamino and ester groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O7S2/c1-2-33-25(30)24-20(15-21(35-24)19-11-7-4-8-12-19)27-22(28)17-34-23(29)16-26-36(31,32)14-13-18-9-5-3-6-10-18/h3-15,26H,2,16-17H2,1H3,(H,27,28)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCORJSBPNZCFV-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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